[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol
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Overview
Description
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of quinazolines This compound is characterized by the presence of a fluoroquinazoline moiety attached to an octahydro-isoindole structure, with a methanol group at the 3a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 6-fluoroquinazolin-4-one: This intermediate can be synthesized by reacting 2-aminobenzonitrile with fluoroacetic acid under acidic conditions.
Cyclization to form octahydro-isoindole: The 6-fluoroquinazolin-4-one is then subjected to a cyclization reaction with a suitable cyclizing agent, such as sodium hydride, to form the octahydro-isoindole structure.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol with a suitable catalyst like sodium methoxide.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in different applications.
Scientific Research Applications
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the cell membrane integrity of fungi, leading to their death. The compound’s unique structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Fluquinconazole: A similar compound with a fluoroquinazoline moiety, used as a fungicide.
6-fluoroquinazolin-4-one: An intermediate in the synthesis of various quinazoline derivatives.
Uniqueness
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20FN3O |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
[2-(6-fluoroquinazolin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H20FN3O/c18-13-4-5-15-14(7-13)16(20-11-19-15)21-8-12-3-1-2-6-17(12,9-21)10-22/h4-5,7,11-12,22H,1-3,6,8-10H2 |
InChI Key |
XJTNDEMWWJAGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=C(C=C4)F)CO |
Origin of Product |
United States |
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